molecular formula C13H14N2O3 B3752950 PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE

PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE

Cat. No.: B3752950
M. Wt: 246.26 g/mol
InChI Key: XYGIYDIIUWCZQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE typically involves a multi-step process. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, which are then treated with ammonia to yield quinazolinone derivatives . Another approach involves the use of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, water can be used as a solvent in one-pot, eco-friendly syntheses, combining phthalic anhydride with anilines and anthranilamide without any catalyst . This method not only simplifies the process but also enhances yield and reduces waste.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, ammonia, and various nucleophiles. Reaction conditions often involve refluxing in ethanol or water, with or without catalysts .

Major Products

Major products formed from these reactions include quinazolinone derivatives, which exhibit significant biological activities such as anticancer and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This binding inhibits the activity of the target protein, leading to antiproliferative effects on cancer cells.

Properties

IUPAC Name

propyl 2-(4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-18-12(16)8-15-9-14-11-6-4-3-5-10(11)13(15)17/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGIYDIIUWCZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CN1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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